molecular formula C18H10N2O4 B5166612 4-Nitro-2-quinolin-2-ylindene-1,3-dione

4-Nitro-2-quinolin-2-ylindene-1,3-dione

Cat. No.: B5166612
M. Wt: 318.3 g/mol
InChI Key: JSMBZXCMSBIKGP-UHFFFAOYSA-N
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Description

4-Nitro-2-quinolin-2-ylindene-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 4th position and a quinoline moiety attached to the indene-1,3-dione structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-quinolin-2-ylindene-1,3-dione typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-quinolinylacetic acid, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-quinolin-2-ylindene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The nitro group can be substituted with other functional groups to create a wide range of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted quinoline compounds, and various heterocyclic analogs. These products often exhibit unique biological and chemical properties, making them valuable for further research and development.

Scientific Research Applications

4-Nitro-2-quinolin-2-ylindene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-quinolin-2-ylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Similar in structure but lacks the quinoline moiety.

    Indole derivatives: Share the indene-1,3-dione structure but have different substituents.

    Quinoline derivatives: Similar in having the quinoline moiety but differ in other structural aspects.

Uniqueness

4-Nitro-2-quinolin-2-ylindene-1,3-dione is unique due to the combination of the nitro group, quinoline moiety, and indene-1,3-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-nitro-2-quinolin-2-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4/c21-17-11-5-3-7-14(20(23)24)15(11)18(22)16(17)13-9-8-10-4-1-2-6-12(10)19-13/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMBZXCMSBIKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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